
3-(Thian-2-yl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thian-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O2S It is a derivative of propiolic acid, featuring a thian-2-yl group attached to the prop-2-ynoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-2-yl)prop-2-ynoic acid typically involves the reaction of thian-2-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-2-yl halides with propiolic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(Thian-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the thian-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Thian-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Thian-2-yl)prop-2-ynoic acid involves its interaction with molecular targets through its functional groups. The triple bond and thian-2-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but with a thiophen-2-yl group instead of thian-2-yl.
3-(Thiophen-3-yl)prop-2-ynoic acid: Similar structure but with a thiophen-3-yl group.
Uniqueness
3-(Thian-2-yl)prop-2-ynoic acid is unique due to the presence of the thian-2-yl group, which imparts distinct chemical and physical properties
属性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
3-(thian-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-3,6H2,(H,9,10) |
InChI 键 |
WYSDLQFCLNQALD-UHFFFAOYSA-N |
规范 SMILES |
C1CCSC(C1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


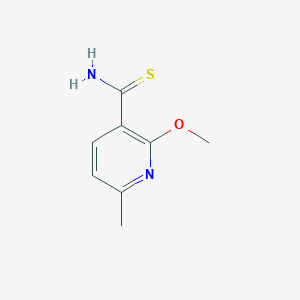
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
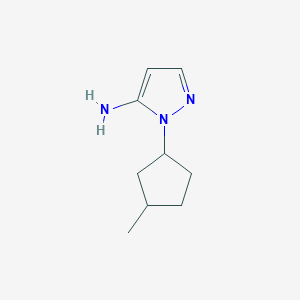
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
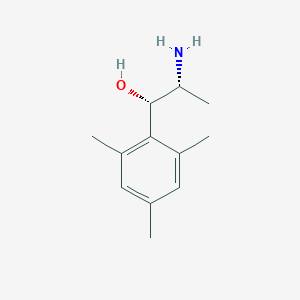
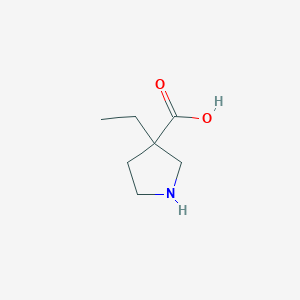
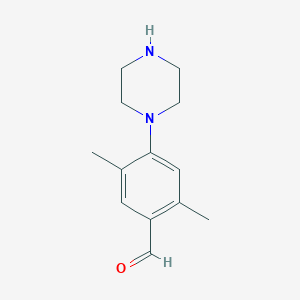
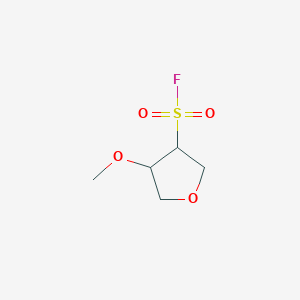
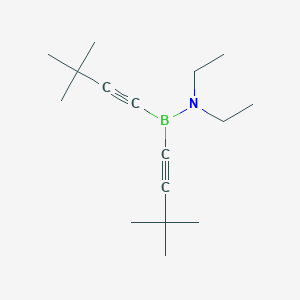


![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
